1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea
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Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Orexin Receptor Mechanisms in Binge Eating
A study explored the effects of selective orexin receptor antagonists on compulsive food consumption in a binge eating model in rats. The findings suggest that antagonism at the orexin-1 receptor (OX1R) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer Effects of Alkylurea Derivatives
Research on the modification of a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety has shown that such derivatives retain antiproliferative activity and demonstrate reduced acute oral toxicity. These findings suggest potential as anticancer agents with low toxicity (Wang et al., 2015).
Synthesis Techniques and Metabolite Analysis
A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the importance of synthesis techniques in the development of pharmaceutical compounds (Chen et al., 2010).
Oxidative Procedures and Urea Derivatives
Another research explored the use of Urea-2,2-dihydroperoxypropane as an oxidant in various oxidative procedures. This highlights the role of urea derivatives in facilitating chemical reactions under mild conditions (Khosravi & Naserifar, 2019).
Urea Derivatives as Enzyme Inhibitors and Anticancer Agents
The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas demonstrated their potential as enzyme inhibitors and anticancer agents. This research contributes to understanding the multifaceted roles of urea derivatives in medicinal chemistry (Mustafa, Perveen, & Khan, 2014).
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-10(9-22-2)17-15(21)18-12-7-14(20)19(8-12)13-5-3-4-11(16)6-13/h3-6,10,12H,7-9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMAKXIIBIQGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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